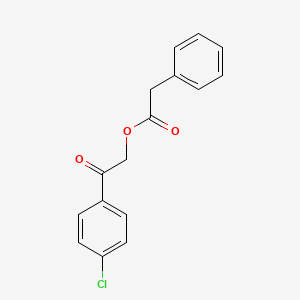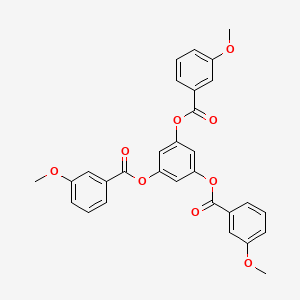![molecular formula C31H34N6O2S B10870891 2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide](/img/structure/B10870891.png)
2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of an adamantyl group, a triazole ring, a pyrazolone ring, and a thioacetamide moiety.
- The adamantyl group provides rigidity and steric hindrance, while the triazole and pyrazolone rings contribute to its pharmacological properties.
- Overall, this compound combines structural features from different classes of bioactive molecules.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is to start with commercially available starting materials.
Reaction Conditions: The key steps include cyclization reactions to form the triazole and pyrazolone rings, followed by thioacetamide functionalization.
Industrial Production: While industrial-scale production details are proprietary, laboratories typically use multistep synthetic routes with high-yielding reactions.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioavailability, and pharmacological activity.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its interactions with enzymes, receptors, or cellular pathways.
Medicine: Assessing its pharmacological properties, toxicity, and potential therapeutic applications.
Industry: Exploring its use in materials science, catalysis, or drug development.
Mechanism of Action
- The compound likely interacts with specific molecular targets. For example:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to cell surface receptors, modulating signaling pathways.
Pathways: Influencing cellular processes like inflammation, apoptosis, or cell growth.
Comparison with Similar Compounds
Uniqueness: Its combination of adamantyl, triazole, and pyrazolone motifs sets it apart.
Similar Compounds:
Remember that this compound’s potential applications and mechanisms are still an active area of research
Properties
Molecular Formula |
C31H34N6O2S |
|---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
2-[[5-(1-adamantyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C31H34N6O2S/c1-20-27(28(39)37(35(20)2)25-11-7-4-8-12-25)32-26(38)19-40-30-34-33-29(36(30)24-9-5-3-6-10-24)31-16-21-13-22(17-31)15-23(14-21)18-31/h3-12,21-23H,13-19H2,1-2H3,(H,32,38) |
InChI Key |
LVAQTNORELESMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-1-(3,4-dimethoxyphenyl)-N-[(13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)methoxy]ethanimine](/img/structure/B10870811.png)

![16-(furan-2-yl)-14-methyl-12-phenyl-4-pyridin-2-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10870817.png)

![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10870824.png)
![4,16-bis(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10870829.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-4-fluorobenzamide](/img/structure/B10870835.png)

![ethyl 2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B10870853.png)
![3-(furan-2-yl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(4-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10870856.png)

![3-Amino-N-(5-bromo-2-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B10870859.png)

![Naphthalen-1-yl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B10870884.png)
